4-Bromo-2-fluorophenyl acetate

Descripción general

Descripción

Synthesis Analysis

2-Bromo-4-fluorophenyl acetate can be synthesized by the reaction of 2-bromo-4-fluoroaniline with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization.Molecular Structure Analysis

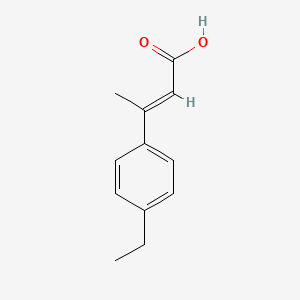

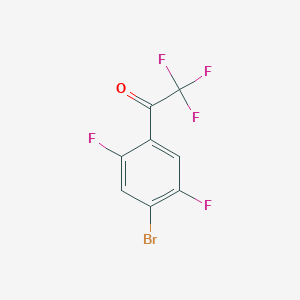

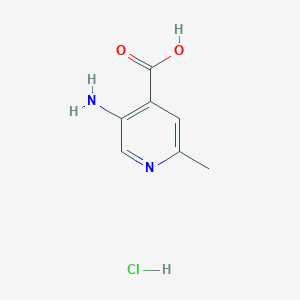

The molecule consists of a phenyl ring that is substituted with a bromine atom and a fluorine atom at the 2 and 4 positions, respectively. The compound has a molecular formula of C8H6BrFO2 and a molecular weight of 237.04g/mol.Chemical Reactions Analysis

The compound is thermally stable. It can be used as a starting material for the synthesis of other compounds .Physical And Chemical Properties Analysis

2-Bromo-4-fluorophenyl acetate has several physical and chemical properties that make it a useful molecule in various applications. The compound is thermally stable and has a melting point of 52-54°C. The molecule is slightly soluble in water but is soluble in most organic solvents such as ethanol, methanol, and acetonitrile.Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives, including those containing the 4-bromo-2-fluorophenyl acetate scaffold, have shown promise as antiviral agents. For instance:

- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus .

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .

Antitubercular Activity

Researchers have explored the potential of 4-bromo-2-fluorophenyl acetate derivatives in combating tuberculosis (TB). Notably:

- (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives were investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) .

Pharmaceutical Intermediates

4-Bromo-2-fluorophenyl acetate serves as an intermediate in the synthesis of various pharmaceuticals:

Chemical Research and Industry

Beyond specific applications, this compound is valuable for chemical research and industry due to its unique structural features.

Safety and Hazards

The compound is considered hazardous. It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing locked up .

Mecanismo De Acción

Target of Action

It is known to be used in suzuki–miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that the compound may interact with organoboron reagents and palladium (II) complexes .

Mode of Action

In the context of Suzuki–Miyaura coupling, 4-Bromo-2-fluorophenyl acetate likely undergoes oxidative addition with palladium, forming a new Pd–C bond . This is followed by transmetalation, where an organoboron group is transferred from boron to palladium . The exact mode of action of 4-Bromo-2-fluorophenyl acetate may vary depending on the specific biochemical context.

Biochemical Pathways

Its use in suzuki–miyaura coupling suggests it may play a role in carbon–carbon bond formation . This could potentially influence a variety of biochemical pathways, particularly those involving the synthesis of complex organic molecules.

Result of Action

In the context of Suzuki–Miyaura coupling, it contributes to the formation of new carbon–carbon bonds . This could potentially have wide-ranging effects, depending on the specific molecules involved.

Action Environment

The action, efficacy, and stability of 4-Bromo-2-fluorophenyl acetate can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that 4-Bromo-2-fluorophenyl acetate may be stable and effective under a variety of conditions.

Propiedades

IUPAC Name |

(4-bromo-2-fluorophenyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-5(11)12-8-3-2-6(9)4-7(8)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOKLZNUIOTMJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate oxalate(2:1)](/img/structure/B3034279.png)

![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/structure/B3034281.png)

![2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate](/img/structure/B3034282.png)

![8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3034287.png)

![3-Azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B3034289.png)